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Compound of Interest

Compound Name: Cyclopentanecarbonyl chloride

Cat. No.: B1359772 Get Quote

Spectroscopic Profile of Cyclopentanecarbonyl
Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclopentanecarbonyl chloride (CAS No: 4524-93-0), a key intermediate in various chemical

syntheses. The following sections detail its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for acquiring such

spectra.

Chemical Structure and Properties
Cyclopentanecarbonyl chloride is a cyclic acyl chloride with the molecular formula C₆H₉ClO

and a molecular weight of 132.59 g/mol .[1][2][3] Its structure consists of a five-membered

cyclopentane ring attached to a carbonyl chloride group.

IUPAC Name: cyclopentanecarbonyl chloride[1][3]

Synonyms: Cyclopentane carboxyl chloride, Cyclopentylcarbonyl chloride[1][2][3]
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The following tables summarize the key spectroscopic data for Cyclopentanecarbonyl
chloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Cyclopentanecarbonyl chloride is characterized by signals

corresponding to the protons on the cyclopentane ring. The proton attached to the carbon

bearing the carbonyl group is expected to be the most deshielded.

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~2.9 - 3.1 Multiplet 1H CH-C=O

~1.5 - 2.0 Multiplet 8H CH₂ (Cyclopentyl)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the

spectrometer's field strength. The data presented is a representative summary from available

spectral databases.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

carbonyl carbon is significantly downfield due to the electron-withdrawing effect of the oxygen

and chlorine atoms.

Chemical Shift (δ) ppm Assignment

~175 C=O (Carbonyl)

~50 CH-C=O

~30 CH₂ (Cyclopentyl)

~26 CH₂ (Cyclopentyl)

Note: This data is based on information available in public spectral databases.[1]
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Infrared (IR) Spectroscopy
The IR spectrum of Cyclopentanecarbonyl chloride is dominated by a strong absorption

band corresponding to the carbonyl group stretching vibration.

Frequency (cm⁻¹) Intensity Assignment

~1790 - 1810 Strong C=O Stretch (Acyl Chloride)

~2870 - 2960 Medium-Strong C-H Stretch (Aliphatic)

~1450 Medium C-H Bend (Scissoring)

~700 - 800 Strong C-Cl Stretch

Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR, or

in solution).[1][4]

Mass Spectrometry (MS)
Mass spectrometry of Cyclopentanecarbonyl chloride provides information about its

molecular weight and fragmentation pattern. The presence of chlorine is indicated by the

characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

m/z Relative Intensity Assignment

132/134 Varies [M]⁺ (Molecular Ion)

97 High [M-Cl]⁺

69 High [C₅H₉]⁺ (Cyclopentyl cation)

41 High [C₃H₅]⁺

Note: The fragmentation pattern can vary depending on the ionization method (e.g., electron

ionization).[1][2]
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The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Cyclopentanecarbonyl
chloride.

Materials:

Cyclopentanecarbonyl chloride

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of Cyclopentanecarbonyl chloride
in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal

standard (for ¹H NMR).[5][6]

Transfer: Transfer the solution into a 5 mm NMR tube.[5]

Instrumentation: Place the NMR tube into the spectrometer.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.

[7]

¹³C NMR Acquisition: Following ¹H NMR acquisition, acquire the ¹³C NMR spectrum. This

typically requires a longer acquisition time due to the lower natural abundance and sensitivity
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of the ¹³C nucleus.[8][9]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the

¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).[10]

Analysis: Integrate the peaks in the ¹H spectrum and determine the chemical shifts and

multiplicities of all signals. Determine the chemical shifts of the signals in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of Cyclopentanecarbonyl chloride.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

Cyclopentanecarbonyl chloride

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Pipette

Procedure:

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of liquid Cyclopentanecarbonyl chloride directly

onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum. The instrument will measure the absorption

of infrared radiation by the sample.[11]

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

Method 2: Thin Film (Neat)
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Materials:

Cyclopentanecarbonyl chloride

Salt plates (e.g., NaCl or KBr)

Pipette

FTIR spectrometer

Procedure:

Sample Preparation: Place one or two drops of the liquid sample between two salt plates to

create a thin film.[12]

Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer

and acquire the spectrum.[13]

Cleaning: After the measurement, clean the salt plates with a suitable dry solvent.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic

fragments of Cyclopentanecarbonyl chloride.

Materials:

Cyclopentanecarbonyl chloride

Volatile organic solvent (e.g., methanol or acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

Sample Preparation: Prepare a dilute solution of Cyclopentanecarbonyl chloride in a

volatile solvent.[14]
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Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like

this, direct injection or infusion into the ion source is common.

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where

high-energy electrons bombard the sample, causing ionization and fragmentation.[15][16]

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer

based on their mass-to-charge (m/z) ratio.[17]

Detection: A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum, a plot of relative intensity versus m/z, is

analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-

containing fragments.[6]

Visualizations
The following diagrams illustrate the structure and a typical analytical workflow for

Cyclopentanecarbonyl chloride.
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Cyclopentanecarbonyl Chloride

Key NMR Correlations

¹H: ~2.9-3.1 ppm (CH)  α-proton

¹H: ~1.5-2.0 ppm (CH₂) β,γ-protons

¹³C: ~175 ppm (C=O)

¹³C: ~50 ppm (CH)

¹³C: ~30, 26 ppm (CH₂)

Click to download full resolution via product page

Caption: Molecular structure and key NMR correlations for Cyclopentanecarbonyl chloride.
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Sample: Cyclopentanecarbonyl Chloride

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(EI-MS)

Data Processing & Analysis

Structure Confirmation & Purity Assessment

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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